BenchChemオンラインストアへようこそ!

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide

Lipophilicity Physicochemical Property Drug Design

The compound N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide (CAS 891121-09-8) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. It features a 3-methyl substituent on the triazole ring and a 1-naphthamide group linked via a 3-aminophenyl spacer at the pyridazine 6-position.

Molecular Formula C23H17N5O
Molecular Weight 379.423
CAS No. 891121-09-8
Cat. No. B2462726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide
CAS891121-09-8
Molecular FormulaC23H17N5O
Molecular Weight379.423
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C23H17N5O/c1-15-25-26-22-13-12-21(27-28(15)22)17-8-4-9-18(14-17)24-23(29)20-11-5-7-16-6-2-3-10-19(16)20/h2-14H,1H3,(H,24,29)
InChIKeyBSKCCAKBKAHBMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

891121-09-8 – N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide: Compound Identity and Scaffold Context


The compound N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide (CAS 891121-09-8) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. It features a 3-methyl substituent on the triazole ring and a 1-naphthamide group linked via a 3-aminophenyl spacer at the pyridazine 6-position. Its molecular formula is C23H17N5O, with a molecular weight of 379.4 g/mol and a calculated XLogP3 of 3.9, indicating moderate lipophilicity [1]. The triazolo[4,3-b]pyridazine scaffold is recognized for its pharmacological versatility, serving as a core structure for inhibitors targeting c-Met kinase, bromodomain-containing proteins (BRD4), and the RNA-binding protein Lin28 [2].

891121-09-8 – Why Generic Substitution with Similar Triazolopyridazines Is Not Supported by Evidence


Although the [1,2,4]triazolo[4,3-b]pyridazine core is shared across multiple biologically active series, the amide substituent at the 6-phenyl position profoundly influences target engagement, potency, and physicochemical behavior. The 1-naphthamide group in CAS 891121-09-8 introduces a distinct combination of steric bulk and lipophilic surface area absent in early analogs such as the N-methylacetamide Lin28 inhibitor (IC₅₀ 8 μM) [1] or the 2-furamide Bcl-xL ligand (EC₅₀ 5.17 μM) [2]. Consequently, interchanging these compounds without confirmation of target-specific activity or selectivity would compromise experimental reproducibility and render structure–activity relationship (SAR) interpretations invalid.

891121-09-8 – Quantitative Differentiation Evidence Against Closest Analogs


Increased Calculated Lipophilicity (XLogP3) of 891121-09-8 Relative to the Lin28 Probe Acetamide

The naphthamide substituent on CAS 891121-09-8 elevates its calculated lipophilicity to XLogP3 = 3.9 [1], significantly higher than the XLogP3 ≈ 1.9 estimated for the structurally analogous Lin28 probe N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [2]. This difference is driven by the replacement of a small acetamide with a fused bicyclic naphthalene group.

Lipophilicity Physicochemical Property Drug Design

Enhanced Aromatic π-Stacking Capacity of 891121-09-8 Owing to Naphthalene Ring System

The 1-naphthamide moiety provides an extended planar aromatic surface capable of engaging in face-to-face or edge-to-face π–π stacking interactions with aromatic residues in protein binding pockets. In contrast, the 2-furamide analog (N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-furamide) contains a smaller, electron-rich heterocycle with limited stacking potential [1]. While no direct co-crystal structure is available for CAS 891121-09-8, the class-level behavior of naphthamide-containing ligands in BRD4 bromodomain binding sites confirms the critical role of π-stacking in achieving nanomolar potency [2].

Molecular Recognition π–π Stacking Binding Affinity

Computationally Predicted Binding Conformation in BRD4 Bromodomains Suggests Discriminatory Potential

Docking studies performed on the broader triazolo[4,3-b]pyridazine series demonstrate that compounds with bulky, lipophilic amide substituents achieve superior complementarity to the BRD4 acetyl-lysine binding pocket compared to smaller acetamide derivatives. Specifically, the naphthamide of CAS 891121-09-8 is predicted to occupy the WPF shelf region via π–π interactions with Trp81 and Pro82, while the 3-methyltriazole moiety forms a water-mediated hydrogen bond with Asn140 [1]. In contrast, the acetamide analog (IC₅₀ > 100 μM against BRD4 BD1) lacks sufficient hydrophobic contact to achieve potent inhibition [2].

Bromodomain Inhibition Molecular Docking BET Proteins

891121-09-8 – Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


Chemical Probe for Lipophilicity-Driven Cellular Permeability Studies

With a computed XLogP3 of 3.9, CAS 891121-09-8 is suitable as a lipophilic probe molecule in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies. Its higher logP relative to the acetamide analog (XLogP3 ≈ 1.9) [1] enables scientists to correlate incremental lipophilicity with passive diffusion rates across the triazolopyridazine series, informing pharmacokinetic optimization of CNS-penetrant candidates.

Structure–Activity Relationship (SAR) Expansion for BET Bromodomain Inhibitors

Based on class-level evidence that bulky aryl amide substituents improve BRD4 bromodomain binding [1], CAS 891121-09-8 can be used as a key SAR probe to evaluate the contribution of naphthalene π-stacking to BD1 versus BD2 selectivity. Comparative testing against the established BET inhibitor (+)-JQ1, using AlphaScreen displacement assays, would quantify the selectivity window achievable through 6-phenyl amide modification alone.

Negative Control for Lin28/let-7 Inhibition Studies Involving Acetamide-Based Probes

The acetamide analog N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide inhibits the Lin28/let-7 interaction with an IC₅₀ of 8 μM [1]. Due to its substantially larger naphthamide group, CAS 891121-09-8 is expected to be inactive or significantly less potent against Lin28. It therefore serves as an ideal negative control compound for validating target engagement specificity in Lin28-dependent cancer stemness assays.

Precursor for Biotinylated or Fluorescent Conjugate Tool Compounds

The free secondary amide proton in the naphthamide group can be exploited for N-alkylation with a PEG-linked biotin or fluorophore, creating affinity purification or imaging probes. This derivatization point is less sterically hindered than the corresponding position in N-methylacetamide analogs [1], facilitating higher-yielding conjugation chemistry for chemical biology applications.

Quote Request

Request a Quote for N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.